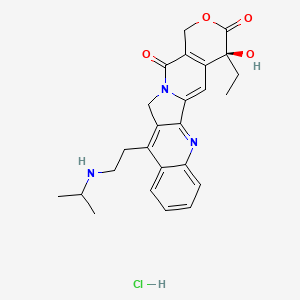

Belotecan hydrochloride

Descripción general

Descripción

El Clorhidrato de Belotecan es un análogo semisintético de la camptotecina que se utiliza principalmente en la quimioterapia. Está indicado para el tratamiento del cáncer de pulmón de células pequeñas y el cáncer de ovario. El compuesto se comercializa bajo el nombre comercial Camtobell y ha sido aprobado en Corea del Sur desde 2003 .

Métodos De Preparación

El Clorhidrato de Belotecan se sintetiza a través de una serie de reacciones químicas que comienzan con la camptotecina natural. El método de preparación implica mezclar camptotecina con sal de sulfato ferroso, solución acuosa de ácido sulfúrico y un compuesto fuente de metilo. Luego, se agrega peróxido de hidrógeno en condiciones de enfriamiento. Los productos de reacción se extraen y purifican. El compuesto obtenido se mezcla luego con isopropilamina, un ácido y un compuesto fuente de metileno en un disolvente polar, seguido de una reacción de Mannich en condiciones de calentamiento. El producto final se cristaliza mediante salificación .

Análisis De Reacciones Químicas

El Clorhidrato de Belotecan experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Puede reducirse para formar otros compuestos activos.

Sustitución: El Clorhidrato de Belotecan puede sufrir reacciones de sustitución en las que ciertos grupos de la molécula son reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen el peróxido de hidrógeno para las reacciones de oxidación y la isopropilamina para las reacciones de sustitución.

Aplicaciones Científicas De Investigación

El Clorhidrato de Belotecan tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los análogos de la camptotecina y sus propiedades químicas.

Biología: El compuesto se utiliza en estudios biológicos para comprender sus efectos sobre los procesos celulares.

Medicina: El Clorhidrato de Belotecan se utiliza principalmente en la quimioterapia para el tratamiento del cáncer de pulmón de células pequeñas y el cáncer de ovario. .

Mecanismo De Acción

El Clorhidrato de Belotecan ejerce sus efectos inhibiendo la enzima topoisomerasa I. Esta enzima es responsable de mediar las roturas monocatenarias reversibles en el ADN durante la replicación del ADN. El Clorhidrato de Belotecan estabiliza el complejo escindíble de topoisomerasa I-ADN, inhibiendo la religación de las roturas monocatenarias del ADN. Esto lleva a roturas letales de doble cadena de ADN cuando el complejo topoisomerasa I-ADN se encuentra con la maquinaria de replicación del ADN, lo que finalmente causa la apoptosis de la célula tumoral .

Comparación Con Compuestos Similares

El Clorhidrato de Belotecan se compara con otros análogos de la camptotecina como el topotecan y el irinotecan. A diferencia del topotecan, que tiene un grupo solubilizante en agua en la posición 7, el Clorhidrato de Belotecan tiene modificaciones estructurales únicas que mejoran su eficacia y reducen la toxicidad. Los compuestos similares incluyen:

Topotecan: Otro análogo de la camptotecina que se utiliza en la quimioterapia.

Actividad Biológica

Belotecan hydrochloride, a semi-synthetic derivative of camptothecin, has emerged as a significant compound in cancer therapy, particularly for its role as a topoisomerase I inhibitor. This article delves into the biological activity of this compound, supported by research findings, case studies, and detailed data tables.

Belotecan functions primarily by stabilizing the complex formed between topoisomerase I and DNA. This stabilization prevents the religation of DNA breaks, leading to inhibition of DNA replication and triggering apoptotic cell death in cancer cells. The compound exhibits notable potency against various cancer types, particularly ovarian and small cell lung cancers (SCLC) .

Pharmacological Profile

Chemical Structure and Properties:

- Chemical Formula: C25H28ClN3O4

- Molecular Weight: 433.508 g/mol

- InChIKey: SJKBXKKZBKCHET-UQIIZPHYSA-N

Primary Target:

Clinical Efficacy

Belotecan has been evaluated in several clinical studies for its efficacy and safety profile:

-

Phase II Study in SCLC:

- Objective: Assess efficacy as a second-line therapy.

- Participants: 25 patients with previously treated SCLC.

- Results:

- Combination Therapy Studies:

In Vitro Studies

In vitro studies have further elucidated the biological activity of belotecan:

- Cell Lines Tested: Human glioblastoma cell lines (U87 MG, U251 MG, U343 MG, LN229).

- Findings:

- IC50 values varied across cell lines, indicating differential sensitivity:

Cell Line IC50 (nM) Treatment Duration U87 MG 84.66 48 hours U343 MG 29.13 48 hours U251 MG 14.57 48 hours LN229 9.07 48 hours

- IC50 values varied across cell lines, indicating differential sensitivity:

The results suggest that belotecan effectively induces apoptosis and inhibits cell proliferation across different cancer types .

Case Studies

Case Study: Ovarian Cancer Treatment

- A multicenter phase II study evaluated belotecan's efficacy in patients with recurrent or refractory epithelial ovarian cancer.

- Results indicated a significant reduction in tumor size and improved survival metrics when administered as part of a combination regimen .

Adverse Effects Profile:

Propiedades

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKBXKKZBKCHET-UQIIZPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175647 | |

| Record name | Belotecan Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213819-48-8 | |

| Record name | 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213819-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belotecan Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213819488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belotecan Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELOTECAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DZ4127G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.